1-(Metilamino)antraquinona

Descripción general

Descripción

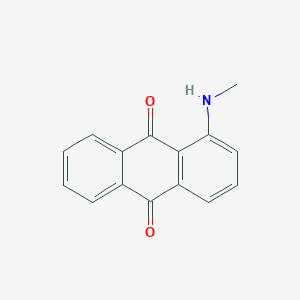

1-(Methylamino)anthraquinone is an organic compound with the molecular formula C₁₅H₁₁NO₂. It is a derivative of anthraquinone and is known for its vibrant red color. This compound is commonly used as a dye, particularly in older red and violet-red colored smoke formulations. It is also referred to as Disperse Red 9 or Solvent Red 111 .

Aplicaciones Científicas De Investigación

1-(Methylamino)anthraquinone has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical processes and as a photoinitiator in polymerization reactions.

Biology: Investigated for its potential antibacterial properties and its ability to inhibit biofilm formation.

Medicine: Explored for its potential use in drug formulations and as a diagnostic tool.

Mecanismo De Acción

Target of Action

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a derivative of anthraquinone Anthraquinones and their derivatives are known to interact with various biological substrates, including dna .

Mode of Action

It’s known that upon photoexcitation, anthraquinones can react with dna through two separate oxidative pathways: hydrogen atom abstraction from the deoxyribose component of the nucleic acid backbone and electron transfer from a nearby base .

Biochemical Pathways

Anthraquinones are known to be involved in various photochemical processes .

Pharmacokinetics

The compound’s molecular weight of 2372533 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Anthraquinones and their derivatives are known to have various biological activities, including antimicrobial, antiviral, and antitumor effects .

Action Environment

The action, efficacy, and stability of 1-(Methylamino)anthraquinone can be influenced by various environmental factors. For instance, the compound is used in colored smoke and smoke grenades, where its properties can be enhanced by coating the dye particles with inert materials . Additionally, safety data suggests that the compound should be handled with care to avoid dust formation .

Análisis Bioquímico

Biochemical Properties

1-(Methylamino)anthraquinone is a potent secondary metabolite distributed among plants with a multitude of bioactivities and therapeutic applications . It can be dissolved in acetone, ethanol, ethylene glycol ether, and linseed oil . It is slightly soluble in benzene and carbon tetrachloride, but insoluble in water .

Cellular Effects

It is known to cause skin irritation upon contact .

Temporal Effects in Laboratory Settings

It is known that an exothermic decomposition starts at 337°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Methylamino)anthraquinone can be synthesized through the ammonolysis of 1-nitroanthraquinone. This process involves treating 1-nitroanthraquinone with aqueous ammonia in a batch reactor, followed by several hours of stirring at temperatures ranging from 130°C to 150°C . Another method involves a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst at mild temperatures (50°C) .

Industrial Production Methods: Industrial production of 1-(Methylamino)anthraquinone typically employs continuous-flow methods to ensure safety and efficiency. The ammonolysis reaction is optimized using response surface methodology, achieving yields of approximately 88% at 213°C with a residence time of 4.3 minutes .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methylamino)anthraquinone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various substituted anthraquinone derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents

Major Products:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted anthraquinone derivatives

Comparación Con Compuestos Similares

1-(Methylamino)anthraquinone is unique due to its specific substitution pattern and its vibrant red color. Similar compounds include:

1-Aminoanthraquinone: Used in the preparation of diverse anthraquinone dyes.

1,4-Diaminoanthraquinone: Known for its use in dye formulations.

1,5-Diaminoanthraquinone: Utilized in various industrial applications.

1-Hydroxy-4-methylamino-anthraquinone: Another dye with similar applications.

These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of 1-(Methylamino)anthraquinone .

Actividad Biológica

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a compound of significant interest in both industrial applications and biological research. Its unique chemical structure allows it to exhibit various biological activities, including antimicrobial, cytotoxic, and potential mutagenic effects. This article delves into the biological activity of 1-(Methylamino)anthraquinone, supported by research findings and case studies.

- Chemical Formula : C₁₅H₁₁N₁O₂

- Molecular Weight : 237.25 g/mol

- CAS Number : 82-38-2

1-(Methylamino)anthraquinone is characterized by its anthraquinone backbone with a methylamino group at the 1-position. This structural feature influences its reactivity and interactions with biological systems.

Target Interaction

The biological activity of 1-(Methylamino)anthraquinone primarily involves its interaction with DNA. Upon photoexcitation, it can intercalate into DNA strands, leading to oxidative DNA damage through two primary pathways:

- Hydrogen Atom Abstraction : From the deoxyribose component of the nucleic acid backbone.

- Electron Transfer : From nearby bases within the DNA structure.

Biochemical Pathways

The compound is known to generate reactive oxygen species (ROS), contributing to oxidative stress within cells. This ROS generation occurs during metabolic processes and can lead to lipid peroxidation and damage to cellular components.

Biological Activities

1-(Methylamino)anthraquinone exhibits a range of biological activities:

- Antimicrobial Activity : It has shown effectiveness against certain Gram-positive bacteria, particularly strains of Bacillus. However, it is not generally considered antimicrobial against higher life forms .

- Cytotoxic Effects : The compound's ability to generate ROS can lead to cytotoxicity in various cell types. Studies indicate that it may induce apoptosis in cancer cells through oxidative mechanisms .

- Mutagenicity : Due to its capacity for DNA intercalation and subsequent oxidative damage, there are concerns regarding its mutagenic potential. Research suggests that exposure may increase the risk of mutations in cellular DNA.

Study on Cytotoxicity

A study investigating the cytotoxic effects of 1-(Methylamino)anthraquinone on human cancer cell lines demonstrated significant cell death at concentrations above 10 µM. The mechanism was attributed to oxidative stress induced by ROS generation, leading to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 25 |

Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, 1-(Methylamino)anthraquinone was tested against various bacterial strains. Results indicated notable inhibition against Bacillus subtilis, but no significant effect on Gram-negative bacteria was observed.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 15 |

| E. coli | 0 |

| Staphylococcus aureus | 8 |

Safety and Toxicity

Despite its potential therapeutic applications, safety assessments indicate that 1-(Methylamino)anthraquinone poses risks upon exposure. It can cause skin irritation and respiratory issues if inhaled or ingested . Biological monitoring for occupational exposure is recommended due to its toxicological profile.

Propiedades

IUPAC Name |

1-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDYSXXLJYUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052570 | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-38-2 | |

| Record name | Solvent Red 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-(methylamino)anthraquinone primarily used for, and how does its structure influence this application?

A1: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is primarily utilized as a dye in various applications. [, , ] Its anthraquinone core structure, characterized by two benzene rings connected by two carbonyl groups, provides the chromophoric properties responsible for its color. The specific position of the methylamino group on the anthraquinone framework dictates the exact shade of red exhibited by the dye. []

Q2: The provided research mentions the use of 1-(methylamino)anthraquinone in colored smoke formulations. Can you elaborate on the role it plays and any potential concerns associated with its use?

A2: 1-(methylamino)anthraquinone serves as the red dye in colored smoke pyrotechnic compositions. [, ] While it effectively imparts the desired color to the smoke, concerns exist regarding the potential toxicity of its combustion byproducts. Research has identified polynuclear aromatic hydrocarbons (PAHs) and polynuclear organic materials (POMs) as byproducts, raising concerns about their impact on human health and the environment. [] Further investigation into safer alternatives and mitigation strategies is crucial. []

Q3: How soluble is 1-(methylamino)anthraquinone in supercritical carbon dioxide, and why is this property important?

A3: The solubility of 1-(methylamino)anthraquinone in supercritical carbon dioxide (SC CO2) has been a subject of significant research. Studies indicate a relatively low solubility, increasing with pressure and temperature. [, ] This property is crucial in the context of supercritical fluid dyeing, a more environmentally friendly alternative to traditional dyeing processes. Understanding and potentially enhancing the solubility of 1-(methylamino)anthraquinone in SC CO2 is crucial for developing efficient and sustainable dyeing techniques. [, ]

Q4: How does the structure of 1-(methylamino)anthraquinone compare to similar anthraquinone dyes, and how do these structural variations affect their properties?

A4: 1-(Methylamino)anthraquinone shares its core anthraquinone structure with several other dyes, such as 1,4-diaminoanthraquinone and 1,4-bis(methylamino)anthraquinone. [, ] Variations in the number and position of substituents like amino and methylamino groups significantly influence their color, solubility, and other physicochemical properties. [, , ] Understanding these structure-property relationships is crucial for designing dyes with tailored characteristics for specific applications.

Q5: What analytical techniques are commonly employed to characterize and quantify 1-(methylamino)anthraquinone?

A5: Various analytical methods are employed to characterize and quantify 1-(methylamino)anthraquinone, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used for separation and quantification, particularly in complex mixtures like smoke formulations. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and characterizing 1-(methylamino)anthraquinone and its potential degradation or reaction products. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping distinguish between isomers and analyze the electronic environment of the molecule. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for studying the light absorption properties of 1-(methylamino)anthraquinone and its derivatives, which is directly related to their color. []

Q6: Have there been computational studies on 1-(methylamino)anthraquinone, and if so, what insights have they provided?

A6: Yes, computational chemistry has been employed to investigate 1-(methylamino)anthraquinone. Density Functional Theory (DFT) calculations have been used to study its electronic structure and spectroscopic properties. [] These calculations help interpret experimental data and provide insights into the molecule's behavior in various chemical environments. Additionally, computational modeling can be utilized for predicting properties like solubility, which is valuable for optimizing its use in applications like supercritical fluid dyeing.

Q7: What are the known toxicological effects of 1-(methylamino)anthraquinone?

A7: While 1-(methylamino)anthraquinone itself might have limited toxicity, its combustion products, as identified in colored smoke analysis, raise significant concerns. [] The presence of PAHs and POMs in the smoke suggests potential carcinogenicity and other health risks. [] Further research is needed to fully elucidate the toxicological profile of 1-(methylamino)anthraquinone and its byproducts, and to develop strategies for minimizing potential hazards.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.